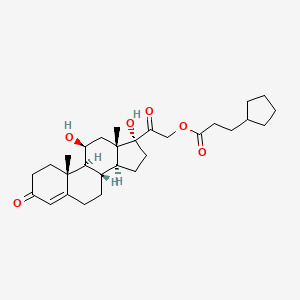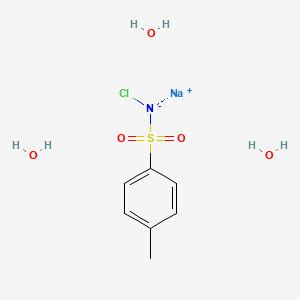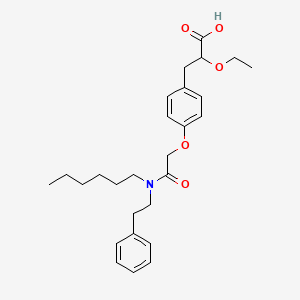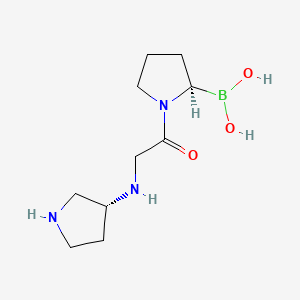
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, disodium salt, also known as Quinaldine Red (QR), is a water-soluble dye commonly used as an indicator in analytical chemistry. It has a bright red color and changes to yellow in acidic conditions. QR has been widely used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Characterization in Metal Complexes : This compound is used in the synthesis of azo-linked Schiff base ligands and their metal complexes, specifically cobalt(II), copper(II), and nickel(II). These synthesized ligands and complexes are characterized using various spectroscopic and analytical techniques, providing insights into their chemical structures and properties (Tunçel & Serin, 2006).
Applications in Dye Chemistry
- Role in Commercial Food Coloring : This compound is identified as a component in commercial food coloring, specifically in Food Red Nos. 2 and 102. The research outlines the isolation and structural characterization of subsidiary colors in these food dyes, highlighting its significance in the dye industry (Yamada et al., 1998).
Environmental and Industrial Applications
- Oxidation Mechanisms in Subcritical Water : The compound is studied for its oxidation mechanism with oxygen in subcritical water conditions. This research provides valuable insights into environmental and industrial applications, particularly in wastewater treatment processes (Imbierowicz, 2017).
Analytical Chemistry Applications
- Mass Spectrometry Analysis : Its use in electrohydrodynamic ionization mass spectrometry is explored, demonstrating its potential in analytical chemistry for the identification of sulfonates and their ion-solvent interactions (Lai & Evans, 1978).
- Gravimetric Determination in Analytical Chemistry : The compound is utilized as a reagent in the gravimetric determination of zirconium, showcasing its application in precise quantitative analysis in chemistry (Popa et al., 1966).
properties
CAS RN |
3963-80-2 |
|---|---|
Product Name |
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, disodium salt |
Molecular Formula |
C10H7NNa2O7S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
disodium;4-amino-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
PHIMTKWJUXQMMA-UHFFFAOYSA-L |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS RN |
3963-80-2 17265-34-8 |
Pictograms |
Irritant |
synonyms |
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)





![[6-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-5-methoxy-2,3-dihydroindol-1-yl]-[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methanone;hydrochloride](/img/structure/B1663280.png)
![7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1663281.png)

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)


